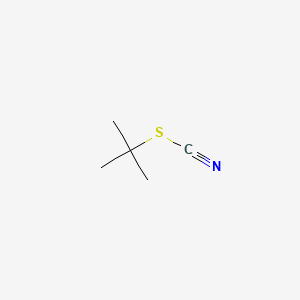![molecular formula C16H18 B14657623 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene CAS No. 41888-01-1](/img/structure/B14657623.png)
1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene is an organic compound with a complex aromatic structure It is a derivative of benzene, characterized by the presence of two methyl groups and a benzyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same Friedel-Crafts alkylation but with optimized reaction parameters to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, palladium catalyst, room temperature.
Substitution: Halogens (Cl2, Br2), nitro groups (NO2+), acidic conditions (H2SO4, HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Similar structure but with methyl groups at different positions.
1,4-Dimethylbenzene (p-Xylene): Methyl groups at para positions.
1,2,3-Trimethylbenzene: Additional methyl group compared to 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other methylated benzenes .
Propriétés
Numéro CAS |
41888-01-1 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1,2-dimethyl-3-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18/c1-12-8-6-10-16(14(12)3)11-15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3 |
Clé InChI |
RNZRPTYAXBAJDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC2=CC=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


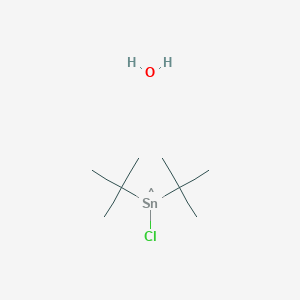
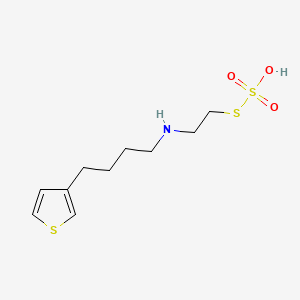
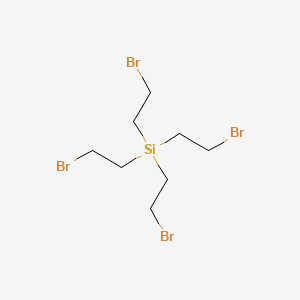
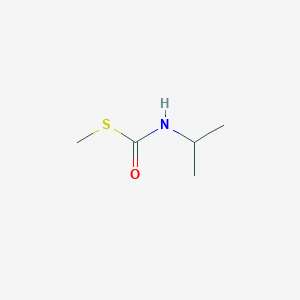
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
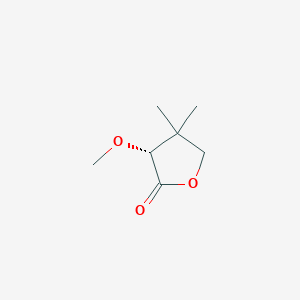
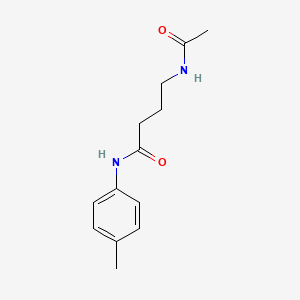
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)




